molecular formula C5H10O3 B1219337 Oxetane-3,3-diyldimethanol CAS No. 2754-18-9

Oxetane-3,3-diyldimethanol

Cat. No. B1219337
CAS RN: 2754-18-9
M. Wt: 118.13 g/mol
InChI Key: QSGREIXRTDCBHO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of oxetane derivatives involves various strategies, including the cationic photopolymerization of polydimethylsiloxanes bearing oxetane groups and the use of rhodium-catalyzed O-H insertion and C-C bond-forming cyclization. These methods allow for the functionalization of oxetane with diverse groups, expanding its utility in chemical synthesis and drug discovery (Lecamp et al., 1997); (Davis et al., 2015).

Molecular Structure Analysis

Oxetane derivatives exhibit a wide range of molecular structures, from simple 2,2-disubstituted oxetanes to complex polymeric forms with oxetane units incorporated into their backbone. The molecular structure significantly influences their physical and chemical properties and their reactivity in various chemical reactions (Ye et al., 2010).

Chemical Reactions and Properties

Oxetane derivatives participate in a variety of chemical reactions, including photopolymerization, cationic ring-opening polymerization, and cyclization reactions. These reactions are essential for modifying the oxetane structure and for synthesizing novel materials with desirable properties (Améduri et al., 1993).

Physical Properties Analysis

The physical properties of oxetane derivatives, such as glass transition and decomposition temperatures, and their surface properties, are critical for their applications in materials science. These properties are influenced by the molecular structure and the nature of substituents on the oxetane ring (Zhan et al., 2012).

Chemical Properties Analysis

The chemical properties of oxetane derivatives, including their reactivity in various chemical reactions and stability under different conditions, are essential for their utility in synthesis and drug discovery. The oxetane ring can significantly alter the solubility, lipophilicity, metabolic stability, and conformational preference of molecules, making it a valuable motif in drug design (Wuitschik et al., 2010).

Scientific Research Applications

1. Bioisostere for Geminal Dimethyl and Carbonyl Groups

Oxetane rings, including Oxetane-3,3-diyldimethanol, are valuable in drug discovery as bioisosteres for both the geminal dimethyl group and the carbonyl group. They offer a convenient approach for accessing structurally diverse aminooxetanes, which are important in medicinal chemistry (Hamzik & Brubaker, 2010).

2. Polar and Low Molecular Weight Motifs

Oxetanes are recognized for their role as polar and low molecular weight motifs. They have been applied as replacements for various groups like methylene, methyl, and carbonyl, often leading to improved chemical properties of target molecules in drug discovery. This includes the investigation of the properties of 3,3-diaryloxetanes as potential benzophenone replacements (Dubois et al., 2021).

3. Modification of Physicochemical and Metabolic Properties

The incorporation of an oxetane ring can induce significant changes in aqueous solubility, lipophilicity, metabolic stability, and conformational preference, depending on its structural context. This includes increases in aqueous solubility and reductions in metabolic degradation rates (Wuitschik et al., 2010).

4. Synthesis of Diversely Functionalised Oxetanes

Diversely functionalized oxetane derivatives, such as those with ester, amide, nitrile, aryl, sulfone, and phosphonate substituents, are synthesized as fragments or building blocks in drug discovery. These novel functional groups expand the chemical space for oxetane utilization (Davis et al., 2015).

5. Polymer Synthesis and Natural Products

Oxetane is widely used in polymer synthesis, delivering polyether glycols with C(3)-pendant substituents upon polymerization. It's also found in various natural products of pharmaceutical importance, like the anti-cancer drug Taxol. In pharmaceuticals, C(3)-substituted oxetanes are particularly useful for being achiral and not introducing new stereocenters (Bellinghiere et al., 2015).

6. Oxetanes in Protein Modification

Oxetanes have been used in the chemoselective alkylation of cysteine in proteins. This method, with its broad substrate scope, enables the incorporation of oxetanes into proteins used as apoptotic markers, in drug formulation, and therapeutic antibodies, thus identifying novel drug candidates (Boutureira et al., 2017).

Safety And Hazards

The safety data sheet for Oxetane-3-methanol, a related compound, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The exact safety and hazards for Oxetane-3,3-diyldimethanol were not found in the search results.

properties

IUPAC Name

[3-(hydroxymethyl)oxetan-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c6-1-5(2-7)3-8-4-5/h6-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSGREIXRTDCBHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50336129
Record name oxetane-3,3-diyldimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50336129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxetane-3,3-diyldimethanol

CAS RN

2754-18-9
Record name 3,3-Oxetanedimethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002754189
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name oxetane-3,3-diyldimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50336129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxetane-3,3-diyldimethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,3-OXETANEDIMETHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G52Q07446Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AG Griesbeck, T Sokolova - synthesis - thieme-connect.com
Previously published information regarding this product class can be found in Houben− Weyl, Vol. 6/3, pp 489− 516 (for general methods) and Vol. E 21, pp 3085− 3178 (for …
Number of citations: 0 www.thieme-connect.com

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